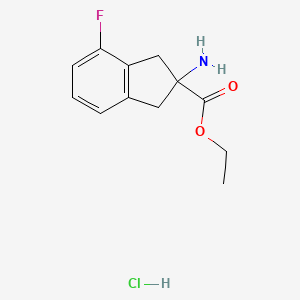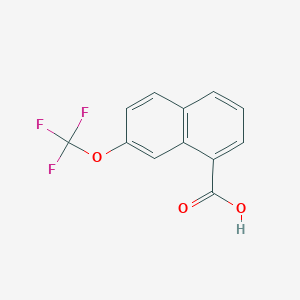
4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxynaphthalene, which is commercially available or can be synthesized from naphthalene through methylation and subsequent methoxylation.
Formation of Intermediate: The 6-methoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate this compound.
Purification: The intermediate is purified through recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxynaphthalene: A precursor in the synthesis of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with different functional groups.
(6-Methoxynaphthalen-1-yl)boronic acid: Another derivative of 6-methoxynaphthalene with boronic acid functionality.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
81336-20-1 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
4-(6-methoxynaphthalen-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14O4/c1-19-11-5-6-12-10(9-11)3-2-4-13(12)14(16)7-8-15(17)18/h2-6,9H,7-8H2,1H3,(H,17,18) |
InChI-Schlüssel |
UPNMFPDHXXSUBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


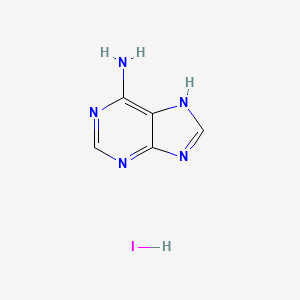
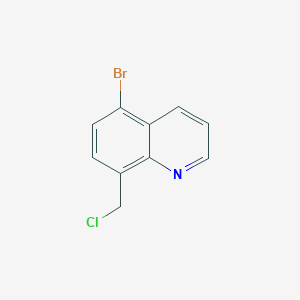

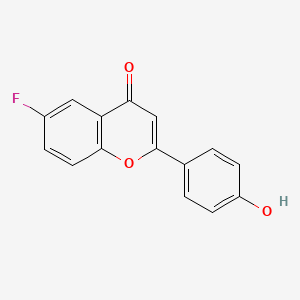
![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)


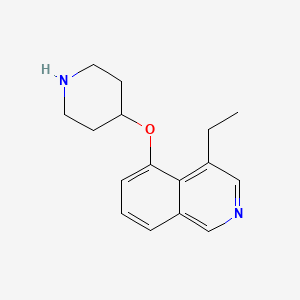


![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)
